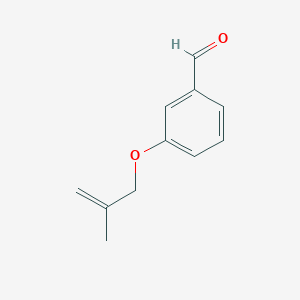

3-(2-Methyl-allyloxy)-benzaldehyde

Overview

Description

“3-(2-Methyl-allyloxy)-benzaldehyde” is a complex organic compound. It likely contains a benzaldehyde group (a benzene ring with an aldehyde substituent), an allyloxy group (an ether derived from an allyl group), and a methyl group .

Synthesis Analysis

While specific synthesis methods for “3-(2-Methyl-allyloxy)-benzaldehyde” were not found, there are general methods for synthesizing similar compounds. For instance, allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis is a robust platform for efficient construction of a range of chemical bonds . Another method involves the reaction between 2-methylallyl radicals and oxygen molecules .

Molecular Structure Analysis

The molecular structure of “3-(2-Methyl-allyloxy)-benzaldehyde” would likely involve a benzene ring (from the benzaldehyde group), an oxygen atom (from the allyloxy group), and a methyl group. The exact structure would depend on the positions of these groups in the molecule .

Chemical Reactions Analysis

Again, while specific reactions involving “3-(2-Methyl-allyloxy)-benzaldehyde” were not found, similar compounds can undergo various reactions. For example, allylic and benzylic C–H bond functionalizations provide a series of general and mild approaches for diversification of alkylbenzenes and alkenes . Another reaction involves 2-methylallyl radicals and oxygen molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methyl-allyloxy)-benzaldehyde” would depend on its molecular structure. For example, similar compounds like allyl alcohol are water-soluble, colourless liquids, and are more toxic than typical small alcohols .

Scientific Research Applications

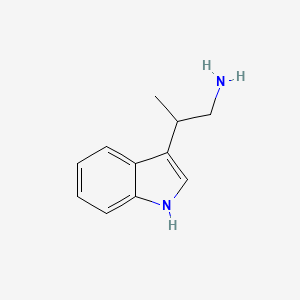

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of indole derivatives is a topic of ongoing research in the field of organic chemistry .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Antimicrobial Compound

- Scientific Field : Biochemistry and Biotechnology .

- Application Summary : A compound similar to “3-(2-Methyl-allyloxy)-benzaldehyde”, named “6-[1,2-dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chromen-4-one”, was isolated from Penicillium sp. HT-28 and showed broad-spectrum antimicrobial activity .

- Methods of Application : The active compound was isolated using column chromatography and characterized using various spectroscopic techniques such as infrared (IR), 1H and 13C nuclear magnetic resonance (NMR) spectra, and mass spectroscopy .

- Results or Outcomes : The compound showed antimicrobial activity against S. aureus, E. coli, S. epidermidis, and S. typhimurium. It was found to be neither cytotoxic nor mutagenic, indicating its potential as a stable and potent antimicrobial .

Synthesis of 3-(BIS-(2-METHYL-ALLYLOXY)-METHOXY)-2-METHYL-PROPENE

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Allylic and Benzylic C–H Bond Azidation

- Scientific Field : Organic Chemistry .

- Application Summary : The azidation of allylic and benzylic C–H bonds is a significant transformation in organic synthesis .

- Methods of Application : The process involves the transfer of azide from an N3-MnIII intermediate to a benzylic radical .

- Results or Outcomes : An array of tertiary and secondary benzyl C(sp3)–H was applied, and moderate to excellent yields were obtained .

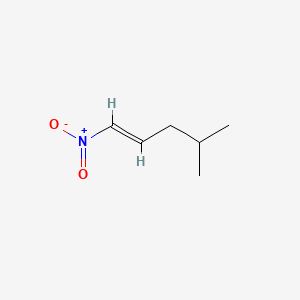

Reaction with Oxygen Molecules

- Scientific Field : Physical Chemistry .

- Application Summary : An experimental and computational study was conducted on the reaction between 2-methylallyl radicals and oxygen molecules .

- Methods of Application : Kinetic experiments were conducted in a tubular laminar flow reactor using laser photolysis for radical production and photoionization mass spectrometry for detection . Results or Outcomes : The simulations predict a small phenomenological rate coefficient under autoignition conditions; about

1×10−18cm3s−1

at 400 K and5×10−16cm3s−1

at 1000 K .Precursor to Specialized Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : Allyl alcohol, which has a similar structure to “3-(2-Methyl-allyloxy)-benzaldehyde”, is used as a precursor to many specialized compounds such as flame-resistant materials, drying oils, and plasticizers .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The product is used in the manufacture of a wide range of specialty products .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2-methylprop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEUNLNJRSTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424600 | |

| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-allyloxy)-benzaldehyde | |

CAS RN |

38002-95-8 | |

| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

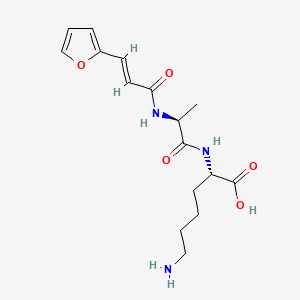

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)